Enhanced Lipophilicity Over Non-Fluorinated Boc-Indoline-2-Carboxylic Acid
The 6-fluoro substitution increases the calculated lipophilicity of the target compound (XLogP3-AA = 2.4) [1] compared to the non-fluorinated analog 1-(tert-butoxycarbonyl)indoline-2-carboxylic acid (XLogP3 = 1.6) . This difference is critical for medicinal chemists optimizing logD for membrane permeability.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA / XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | 1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid (CAS 137088-51-8): XLogP3 = 1.6 |
| Quantified Difference | ΔLogP ≈ 0.8 units (higher lipophilicity for the 6-fluoro derivative) |
| Conditions | Computed values from PubChem (2024.11.20 release) and ChemSpider, respectively. |
Why This Matters
Quantifiably higher lipophilicity indicates potentially better passive membrane permeability, a key parameter when selecting building blocks for cell-active probe or drug synthesis.
- [1] PubChem. (2024). Computed Properties: XLogP3-AA for CID 138106307. View Source
